Product packaging for Glucagon (1-21)(Cat. No.:CAS No. 36489-11-9)

Glucagon (1-21)

Cat. No.: B1627792
CAS No.: 36489-11-9
M. Wt: 2306.4 g/mol
InChI Key: SSBQIOONMDHENV-PYUFTPOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucagon (1-21) is a truncated, 21-amino acid peptide fragment of the native 29-amino acid glucagon hormone. This compound has been characterized as a full agonist for the glucagon receptor, stimulating hepatic adenylate cyclase activity to the same maximal extent as native glucagon, albeit with approximately 0.1% of its binding affinity and potency . This profile makes it a valuable tool for delineating structure-activity relationships and studying receptor activation mechanisms without the full metabolic potency of the complete hormone. A key area of research for Glucagon (1-21) involves its spasmolytic (muscle-relaxing) effects. Studies have demonstrated that this peptide fragment induces relaxation of the human sphincter of Oddi, with one study showing a rapid onset of action (within 15 seconds of intravenous injection) and a duration of effect lasting up to 22 minutes at higher doses . This effect occurs without the significant hyperglycemic actions associated with full-length glucagon, as the sequence responsible for metabolic activity is distinct from that mediating the spasmolytic effect . Consequently, Glucagon (1-21) presents a compelling research candidate for investigating smooth muscle physiology and developing interventions for biliary tract motility disorders. Researchers value Glucagon (1-21) for its utility in exploring the discrete signaling pathways of glucagon and for its potential applications in gastrointestinal motility research. Its preparation via treatment of native glucagon with carboxypeptidase A yields a purified compound lacking detectable methionine, which confers stability against cyanogen bromide treatment . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C98H144N28O37 B1627792 Glucagon (1-21) CAS No. 36489-11-9

Properties

CAS No.

36489-11-9

Molecular Formula

C98H144N28O37

Molecular Weight

2306.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]butanedioic acid

InChI

InChI=1S/C98H144N28O37/c1-45(2)30-60(85(150)117-65(36-75(140)141)89(154)123-69(42-129)93(158)112-57(15-11-29-106-98(103)104)82(147)109-46(3)79(144)110-59(25-27-72(102)136)84(149)120-66(97(162)163)37-76(142)143)114-86(151)61(32-50-16-20-53(133)21-17-50)115-83(148)56(14-9-10-28-99)111-92(157)68(41-128)122-87(152)62(33-51-18-22-54(134)23-19-51)116-88(153)64(35-74(138)139)118-94(159)70(43-130)124-96(161)78(48(5)132)126-90(155)63(31-49-12-7-6-8-13-49)119-95(160)77(47(4)131)125-73(137)39-107-81(146)58(24-26-71(101)135)113-91(156)67(40-127)121-80(145)55(100)34-52-38-105-44-108-52/h6-8,12-13,16-23,38,44-48,55-70,77-78,127-134H,9-11,14-15,24-37,39-43,99-100H2,1-5H3,(H2,101,135)(H2,102,136)(H,105,108)(H,107,146)(H,109,147)(H,110,144)(H,111,157)(H,112,158)(H,113,156)(H,114,151)(H,115,148)(H,116,153)(H,117,150)(H,118,159)(H,119,160)(H,120,149)(H,121,145)(H,122,152)(H,123,154)(H,124,161)(H,125,137)(H,126,155)(H,138,139)(H,140,141)(H,142,143)(H,162,163)(H4,103,104,106)/t46-,47+,48+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,77-,78-/m0/s1

InChI Key

SSBQIOONMDHENV-PYUFTPOESA-N

SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N

Other CAS No.

36489-11-9

sequence

HSQGTFTSDYSKYLDSRAQD

Synonyms

glucagon (1-21)
glucagon(1-21)
glucagon-(1-21)-peptide

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Clinical Potential

  • Mechanistic Insights: Glucagon (1-21) demonstrates that receptor activation can be uncoupled from canonical metabolic pathways, suggesting the existence of tissue-specific signaling conformations .
  • Therapeutic Applications : Its lack of hyperglycemia makes it preferable for procedures requiring smooth muscle relaxation in diabetic patients . However, its short half-life necessitates formulation improvements.

Preparation Methods

Synthesis Protocol

  • Resin and Loading : Wang or Rink amide resins (0.2–0.5 mmol/g) serve as solid supports.
  • Coupling Conditions :
    • Residues 1–14 : Conducted at 15–25°C to minimize aggregation.
    • Residues 15–21 : Elevated temperatures (50–80°C) enhance coupling efficiency for sterically hindered residues (e.g., Arg, Ser).
    • Pseudo-Proline Dipeptides : Fmoc-Gly-Thr(ψ⁷) mitigates chain aggregation during residues 15–21 assembly.
  • Cleavage and Deprotection : A mixture of TFA, triisopropylsilane, and water (95:2.5:2.5) cleaves the peptide while removing side-chain protections.
  • Purification : Semi-preparative HPLC (C18 column, 10–40% acetonitrile gradient) achieves >95% purity.

Yield and Challenges

  • Crude Yield : 60–75% for 21-mer peptides.
  • Common Issues : Incomplete coupling at Arg-rich regions (residues 17–18) and aspartimide formation at Asp9.

Enzymatic Digestion and Purification

Carboxypeptidase A (CPA) digestion of porcine glucagon (1-29) offers an alternative route to Glucagon (1-21).

  • Digestion Protocol :
    • Substrate : 10 mg/mL glucagon in 0.1 M ammonium bicarbonate (pH 8.0).
    • Enzyme : CPA at 1:50 (w/w) ratio, incubated at 37°C for 24 hr.
    • Termination : Acetic acid (1% v/v) halts the reaction.
  • Purification : HPLC separates Glucagon (1-21) from residual glucagon and truncated products (e.g., 1-22, 1-20).
  • Yield : 40–50% with 1–2% glucagon contamination, necessitating iterative HPLC.

While cost-effective, this method’s reliance on native glucagon and impurity challenges limit its utility for high-purity applications.

Comparative Analysis of Preparation Methods

Parameter Recombinant Yeast SPPS Enzymatic Digestion
Yield 10 mg/L 60–75% 40–50%
Purity >98% >95% 85–90%
Time 7–10 days 5–7 days 3–4 days
Cost High (fermentation) Moderate (reagents) Low (enzyme/substrate)
Scalability Industrial Lab-scale Lab-scale

Challenges and Optimization Strategies

Recombinant Expression

  • Codon Bias : Rare Arg codons in yeast (e.g., AGA) reduce translation efficiency. Substituting with CGT/CGC improves yield.
  • Secretion Efficiency : Fusion with MFα1 leader enhances secretion 3-fold.

SPPS

  • Aggregation Mitigation : Pseudoproline dipeptides (e.g., Fmoc-Gly-Thr(ψ⁷)) at Thr5-Phe6-Thr7 reduce β-sheet formation.
  • Coupling Accelerators : 0.1 M OxymaPure®/DIC improves Arg coupling rates.

Analytical Characterization

Technique Application Findings
HPLC Purity assessment >95% purity (C18, 214 nm)
Mass Spectrometry Molecular weight confirmation 2,564.8 Da (calc. 2,564.9 Da)
Circular Dichroism Secondary structure analysis α-helix content: 25% (vs. 40% in glucagon)

Applications and Implications

Glucagon (1-21) lacks intrinsic bioactivity (EC₅₀ > 10 µM for cAMP production) but serves as:

  • A receptor antagonist to study glucagon signaling.
  • A template for chimeric peptides (e.g., GLP-1/Glu hybrids).
  • A diagnostic tool for characterizing antibody epitopes.

Q & A

Q. What are common pitfalls in interpreting Glucagon (1-21) dose-response relationships?

  • Methodological Answer : Avoid overinterpreting Hill slopes >3 (suggests assay artifacts). Account for ligand depletion in low-receptor-density systems. Use global curve fitting for multi-site binding models. Pre-incubate peptides in assay buffers to confirm stability during experiments. Disclose solvent effects (e.g., DMSO >0.1% alters membrane permeability) .

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